4-Amino-8-bromo-6-methylquinoline
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Overview
Description
4-Amino-8-bromo-6-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H9BrN2 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-bromo-6-methylquinoline typically involves the bromination of 6-methylquinoline followed by amination. One common method is the bromination of 6-methylquinoline using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 8-bromo-6-methylquinoline is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-bromo-6-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Amino-8-bromo-6-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-8-bromo-6-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-6-methylquinoline: Lacks the amino group at the 4-position.
4-Amino-6-methylquinoline: Lacks the bromine atom at the 8-position.
6-Bromo-2,8-dimethylquinoline: Contains an additional methyl group at the 2-position.
Uniqueness
4-Amino-8-bromo-6-methylquinoline is unique due to the presence of both an amino group at the 4-position and a bromine atom at the 8-position. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The presence of the amino group enhances its solubility and reactivity, while the bromine atom provides a site for further functionalization through substitution or coupling reactions.
Properties
CAS No. |
1189105-62-1 |
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Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
8-bromo-6-methylquinolin-4-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3,(H2,12,13) |
InChI Key |
YMZGGSZAFQVJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)Br)N |
Origin of Product |
United States |
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